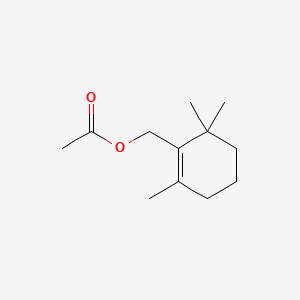

2,6,6-Trimethylcyclohexenemethyl acetate

Description

Contextualization within Terpene Chemistry and Cyclohexene (B86901) Derivatives

2,6,6-Trimethylcyclohexenemethyl acetate (B1210297) is classified as a synthetic terpenoid derivative. Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene (B109036) unit. rsc.org Terpenes and their derivatives are major biosynthetic building blocks in many organisms, particularly plants, where they are primary constituents of essential oils. uea.ac.uk The core structure of 2,6,6-trimethylcyclohexenemethyl acetate is a trimethylated cyclohexene ring, a common scaffold in monoterpenes (C10). The addition of the acetate group makes it a terpenoid acetate.

Cyclohexene and its derivatives are fundamental structures in organic chemistry. Their reactivity, largely dictated by the double bond within the six-membered ring, allows for a wide array of chemical transformations. The synthesis of polyfunctionalized cyclohexene derivatives is a significant goal in organic synthesis, often pursued through methods like domino reactions and organocatalysis to achieve high levels of stereoselectivity. rsc.org The presence of the cyclohexene moiety in this compound places it in this important class of cyclic organic molecules.

Interdisciplinary Significance in Contemporary Organic Synthesis and Materials Science

The true interdisciplinary significance of molecules like this compound lies in the potential applications of their structural motifs. Terpene derivatives are increasingly investigated as renewable feedstocks for the synthesis of sustainable and functional polymers. uea.ac.ukrsc.org The functionalities present in terpenes, such as double bonds and hydroxyl groups (which can be acetylated), are leveraged to create novel polymers like polyesters, polycarbonates, and polyurethanes. rsc.org For instance, terpene-based acrylates have been polymerized to create materials with a wide range of glass transition temperatures, suitable for applications such as thermoplastic elastomers and adhesives. nih.govrsc.org

In the field of organic synthesis, chiral terpenoid acetates serve as valuable synthons, or building blocks. mdpi.com The stereochemistry of these compounds is crucial for their application in the asymmetric synthesis of complex molecules, including pharmaceuticals and other natural products. researchgate.netcapes.gov.br Lipase-mediated resolution, an enzymatic process, is a powerful technique used to separate racemic mixtures of terpenoid alcohols and their corresponding acetates. mdpi.com This provides access to enantiomerically pure compounds that can be used to construct molecules with specific three-dimensional arrangements. mdpi.com For example, enantiopure acetate derivatives have been employed as key intermediates in the synthesis of various sesquiterpenes and other complex terpenoids. mdpi.com

Historical Trajectories and Milestones in Analogous Compound Research

The research trajectory of this compound is best understood by examining the history of structurally analogous compounds, particularly the ionones and damascones (also known as rose ketones). researchgate.netwikipedia.org These compounds, like the subject of this article, possess a trimethyl-cyclohexene ring and are celebrated for their profound impact on the fragrance industry. researchgate.netchimia.ch

The story of the ionones began in 1893, when Tiemann and Krueger, while investigating the scent of violets, first synthesized them from citral (B94496) and acetone. chimia.ch This discovery was a landmark achievement, revolutionizing perfumery by providing a synthetic source for a highly sought-after floral note. chimia.ch

Decades later, in the 1960s, another class of analogous compounds, the damascones and damascenone, were discovered in rose oil. perfumerflavorist.com These rose ketones, including β-damascone, are carotenoid degradation products and contribute significantly to the characteristic aroma of roses. wikipedia.org The initial structural determination proved challenging, but their eventual identification and synthesis opened up new creative possibilities in fragrance creation. perfumerflavorist.com The development of various synthetic routes to the damascones, often starting from ionones, highlights a rich history of chemical innovation aimed at producing these valuable compounds. researchgate.netresearchgate.net This historical precedent of "analogue bashing"—the synthesis of structurally similar molecules to discover new properties—provides a context for the development of synthetic fragrance ingredients like this compound. perfumerflavorist.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₀O₂ |

| Molecular Weight | 196.29 g/mol |

| Appearance | Colorless liquid |

| Odor Profile | Sweet, woody, slightly floral |

This table contains generalized data based on typical properties of fragrance compounds of this type.

Table 2: Classification of Related Terpenoid Compounds

| Compound Class | Isoprene Units | Carbon Atoms | Example(s) |

| Monoterpenes | 2 | C₁₀ | Limonene, Pinene |

| Sesquiterpenes | 3 | C₁₅ | Farnesene, β-Cuparenone |

| Diterpenes | 4 | C₂₀ | Retinol, Taxadiene |

| Triterpenes | 6 | C₃₀ | Squalene |

This table provides a general classification of terpenes for contextual understanding. uea.ac.uk

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,6,6-trimethylcyclohexen-1-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-9-6-5-7-12(3,4)11(9)8-14-10(2)13/h5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIUTTJEFHWCSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)COC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60240223 | |

| Record name | 2,6,6-Trimethylcyclohexenemethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60240223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68406-89-3, 94020-91-4 | |

| Record name | 1-Cyclohexene-1-methanol, 2,6,6-trimethyl-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68406-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6,6-Trimethylcyclohex-1-ene-1-methyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068406893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,6-Trimethylcyclohexenemethyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094020914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,6-Trimethylcyclohexenemethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60240223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,6-trimethylcyclohex-1-ene-1-methyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6,6-trimethylcyclohexenemethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Engineering for 2,6,6 Trimethylcyclohexenemethyl Acetate

Chemoenzymatic and Biocatalytic Synthesis Routes

The integration of enzymatic processes with chemical synthesis offers a powerful approach to produce complex molecules like 2,6,6-trimethylcyclohexenemethyl acetate (B1210297) with high selectivity and under mild reaction conditions. Biocatalysis, in particular, has emerged as a green alternative to traditional chemical methods. bohrium.com

Enantioselective and Diastereoselective Transformations Utilizing Biocatalysts

Biocatalysts, such as isolated enzymes and whole-cell systems, are instrumental in achieving high levels of enantioselectivity and diastereoselectivity in the synthesis of chiral molecules. While direct biocatalytic synthesis of 2,6,6-trimethylcyclohexenemethyl acetate is not extensively documented, analogous transformations on similar structural motifs provide significant insights. For instance, the two-step enzymatic asymmetric reduction of 2,6,6-trimethyl-2-cyclohexen-1,4-dione to (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone highlights the potential of enzymes like Old Yellow Enzyme (OYE) and levodione (B1250081) reductase. researchgate.net Such enzymatic reductions can introduce specific stereocenters into the cyclohexene (B86901) ring, which is a crucial step for producing enantiomerically pure precursors to the final acetate.

The principles of kinetic resolution and desymmetrization are central to biocatalytic asymmetric synthesis. nih.gov Lipases, a class of enzymes that catalyze the hydrolysis of esters, are widely used for the kinetic resolution of racemic alcohols or the stereoselective acylation of prochiral alcohols. unimi.it In the context of this compound, a racemic mixture of 2,6,6-trimethylcyclohexene-1-methanol (B21975) could be resolved through lipase-catalyzed acetylation, yielding the desired enantiomer of the acetate and unreacted alcohol of the opposite configuration.

Enzyme Screening and Engineering for Enhanced Yield and Selectivity

The success of a biocatalytic process hinges on the selection of a suitable enzyme. Enzyme screening from diverse microbial sources is a common strategy to identify biocatalysts with the desired activity and selectivity. For the synthesis of acetate esters, various lipases are often screened. For example, in the synthesis of geranyl acetate, a structurally related terpene acetate, lipases such as Novozym 435 (immobilized Candida antarctica lipase (B570770) B) and NS 88011 have shown high efficacy. bohrium.com A similar screening approach could be employed to find the optimal lipase for the esterification of 2,6,6-trimethylcyclohexene-1-methanol.

Once a suitable enzyme is identified, its performance can be further enhanced through enzyme engineering. Techniques like directed evolution and site-directed mutagenesis can be used to improve an enzyme's activity, stability, and selectivity towards a non-natural substrate like 2,6,6-trimethylcyclohexene-1-methanol.

The following table summarizes the results of an enzyme screening for a related acetate synthesis, which could serve as a starting point for the synthesis of this compound.

| Enzyme | Substrate Conversion (%) | Selectivity (%) |

| Novozym 435 | 99 | >98 |

| Lipozyme TL 100L | 91.8 | >95 |

| CALB L | Not specified | Not specified |

| Penicillium sumatrense lipase | Not specified | Not specified |

| Data extrapolated from the synthesis of geranyl acetate and eugenyl acetate. bohrium.comnih.gov |

Asymmetric Synthesis Strategies for Chiral Fidelity

Achieving high chiral fidelity is paramount in the synthesis of single-enantiomer compounds. Asymmetric synthesis strategies employing chiral catalysts and auxiliaries are key to controlling the stereochemical outcome of reactions.

Catalyst Design and Ligand Optimization in Asymmetric Cyclohexene Esterification

While direct asymmetric esterification of a prochiral cyclohexene precursor is challenging, asymmetric transformations of related cyclohexene structures have been successfully demonstrated. For instance, the rhodium-catalyzed 1,4-addition of alkenylzirconium reagents to 2-cyclohexenone can be used to synthesize 3-alkenyl-2-methylcyclohexanones with high enantioselectivity. nih.gov The design of chiral ligands for the metal catalyst is crucial in these reactions to induce asymmetry.

In the context of this compound, a potential strategy could involve the asymmetric reduction of a corresponding enone to the chiral alcohol, followed by esterification. The choice of catalyst and chiral ligand would be critical for the stereochemical control of the reduction step.

Stereochemical Control in Multi-Step Synthesis of Functionalized Cyclohexene Derivatives

In a multi-step synthesis, stereochemical control must be maintained throughout the reaction sequence. The synthesis of functionalized piperidines using a diastereoselective nitro-Mannich reaction showcases how stereocenters can be set with high control. researchgate.net A similar level of control is necessary for the synthesis of complex chiral cyclohexene derivatives.

For this compound, a multi-step approach could start from a prochiral triketone, which can be converted to an optically active bicyclic ketol via an asymmetric aldol (B89426) cyclization using a chiral catalyst like (S)-(-)-proline. researchgate.net Subsequent chemical transformations would then lead to the desired chiral 2,6,6-trimethylcyclohexene-1-methanol, which can be esterified to the final product.

Optimization of Esterification Reaction Pathways

The final step in the synthesis of this compound is the esterification of the corresponding alcohol. Optimizing this reaction is crucial for maximizing yield and purity.

The enzymatic synthesis of flavor esters like geranyl acetate and neryl acetate has been extensively studied and provides a good model for the optimization of this compound synthesis. bohrium.comscirp.org Key parameters that influence the esterification reaction include temperature, substrate molar ratio, enzyme loading, and the presence of water.

A factorial design of experiments can be employed to systematically study the effect of these parameters and their interactions. For example, in the synthesis of geranyl acetate, a central composite design was used to maximize the conversion, finding optimal conditions at a specific temperature, substrate molar ratio, and enzyme loading. researchgate.net

The use of solvent-free systems is also an important consideration for a green and sustainable process. scirp.org The following table shows an example of optimized conditions for the enzymatic synthesis of a related flavor ester.

| Parameter | Optimized Value |

| Temperature | 60 °C |

| Acetic acid:Geraniol (B1671447) Molar Ratio | 1:3 |

| Enzyme Loading (Novozym 435) | 5% (w/w) |

| Reaction Time | 1 hour |

| Data from the optimization of geranyl acetate synthesis. researchgate.net |

Mechanistic Studies of Fischer and Steglich Esterification Applied to Cyclohexenemethanol Derivatives

The synthesis of this compound involves the esterification of a corresponding 2,6,6-trimethylcyclohexenemethanol derivative with acetic acid or its equivalent. The choice of esterification method is critical, with Fischer and Steglich esterifications being two prominent examples. Their mechanisms, when applied to sterically significant substrates like cyclohexenemethanol derivatives, present distinct challenges and advantages.

Fischer-Speier Esterification: This is a classic acid-catalyzed condensation between a carboxylic acid and an alcohol. masterorganicchemistry.commdpi.com The mechanism proceeds through several reversible equilibrium steps:

Protonation of the Carbonyl: An acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of acetic acid, enhancing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack: The alcohol, (2,6,6-trimethylcyclohex-2-en-1-yl)methanol, acts as a nucleophile, attacking the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Water Elimination: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The final deprotonation of the carbonyl oxygen yields the ester and regenerates the acid catalyst. masterorganicchemistry.com

A critical factor in the Fischer esterification of sterically hindered alcohols, such as those with a substituted cyclohexene ring, is steric hindrance. The bulky 2,6,6-trimethylcyclohexyl group can impede the approach of the alcohol to the protonated carboxylic acid. This steric challenge can lead to slow reaction rates and unfavorable equilibrium positions, resulting in lower yields. vaia.com To overcome this, the reaction equilibrium is typically driven towards the product side by using a large excess of one reactant or by removing water as it forms, for example, with a Dean-Stark apparatus. masterorganicchemistry.com

Steglich Esterification: This method offers a milder alternative, particularly suitable for substrates that are sensitive to strong acids or are sterically demanding. organic-chemistry.orgwikipedia.org It utilizes a coupling agent, typically a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.gov

The mechanism is as follows:

Activation of Carboxylic Acid: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org

Acyl Transfer to Catalyst: In the presence of DMAP, the acyl group is transferred from the O-acylisourea to DMAP, forming an even more reactive N-acylpyridinium salt ("active ester"). organic-chemistry.orgnih.gov This step is crucial and accelerates the reaction.

Nucleophilic Attack by Alcohol: The sterically hindered 2,6,6-trimethylcyclohexenemethanol attacks the activated acyl-DMAP intermediate.

Product Formation: The ester is formed along with the regeneration of the DMAP catalyst. The DCC is consumed, forming a stable urea (B33335) byproduct (dicyclohexylurea, DCU), which is insoluble in most organic solvents and can be easily removed by filtration. wikipedia.org

The key advantage of the Steglich protocol for synthesizing compounds like this compound is its mild, room-temperature conditions and its ability to circumvent the steric hindrance issues that plague the Fischer method. The formation of the highly reactive acyl-DMAP intermediate facilitates the acylation of the bulky alcohol. organic-chemistry.org A potential side reaction is the 1,3-rearrangement of the O-acylisourea to a stable N-acylurea, which DMAP helps to suppress by acting as a superior acyl transfer agent. wikipedia.org

Table 1: Comparison of Fischer and Steglich Esterification for Cyclohexenemethanol Derivatives

| Feature | Fischer Esterification | Steglich Esterification |

|---|---|---|

| Reagents | Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄, HCl) masterorganicchemistry.com | Carboxylic acid, alcohol, DCC, DMAP (catalyst) wikipedia.org |

| Conditions | Typically requires heat and removal of water to drive equilibrium masterorganicchemistry.com | Generally performed at room temperature under mild conditions wikipedia.org |

| Mechanism | Acid-catalyzed nucleophilic acyl substitution mdpi.com | DCC-mediated activation followed by DMAP-catalyzed acyl transfer nih.gov |

| Steric Hindrance | Low yields and slow rates with bulky alcohols due to steric hindrance vaia.com | Highly effective for sterically demanding and acid-labile substrates organic-chemistry.org |

| Byproducts | Water masterorganicchemistry.com | Dicyclohexylurea (DCU), which precipitates and is easily removed wikipedia.org |

| Key Advantage | Low cost of reagents masterorganicchemistry.com | High yields under mild conditions for complex molecules nih.gov |

Exploration of Alternative Esterification Protocols and Reagents

Beyond traditional methods, research into alternative esterification protocols aims to improve efficiency, selectivity, and sustainability. For terpenoid esters like this compound, enzymatic and other catalyst-driven methods are of significant interest.

Enzymatic Esterification: Lipases are widely used enzymes for ester synthesis due to their high selectivity and mild operating conditions. mdpi.com The reaction involves the acylation of the alcohol using an acyl donor, often an ester like vinyl acetate, in the presence of a lipase catalyst.

Mechanism: The lipase's active site (commonly a serine residue) attacks the acyl donor, forming a covalent acyl-enzyme intermediate. The alcohol then attacks this intermediate, releasing the desired ester and regenerating the enzyme.

Advantages: These reactions are highly chemo- and regioselective. They operate under neutral pH and low temperatures, preserving the integrity of sensitive functional groups in the terpene structure. This method is particularly valuable for producing enantiomerically pure compounds through enzymatic kinetic resolution (EKR). mdpi.com

Other Catalytic Systems: Various other catalysts have been explored to facilitate esterification. These include solid acid catalysts, such as zeolites or ion-exchange resins (e.g., Amberlite IR120), which can function similarly to homogeneous Brønsted acids but offer the advantage of easier separation and recyclability. mdpi.com Lewis acids like bismuth triflate have also been shown to be highly effective catalysts for transformations of terpene derivatives under mild conditions, suggesting their potential applicability in esterification reactions. royalsocietypublishing.org

Green Chemistry Principles in Scalable Synthesis

The large-scale production of fragrance compounds necessitates adherence to green chemistry principles to minimize environmental impact and enhance economic viability.

Solvent-Free and Atom-Economical Methodologies

Solvent-Free Reactions: A key principle of green chemistry is the reduction or elimination of volatile organic solvents. For esterification, solvent-free conditions can be achieved by using one of the reactants, typically the alcohol or carboxylic acid, in excess to act as the solvent. Microwave irradiation is often employed in conjunction with solvent-free reactions to accelerate reaction times significantly. This approach reduces waste, simplifies purification, and lowers energy consumption.

Atom Economy: This metric, developed by Barry Trost, assesses the efficiency of a reaction by measuring the proportion of reactant atoms incorporated into the final desired product.

Fischer Esterification: The atom economy is inherently limited by the formation of water as a byproduct.

Steglich Esterification: While effective, the use of DCC results in the formation of a large urea byproduct, leading to poor atom economy. wikipedia.org

Ideal Reactions: Addition reactions are considered 100% atom-economical. While not a simple addition, catalytic processes that avoid stoichiometric activating agents or reagents that become waste byproducts are preferred. Enzyme-catalyzed reactions, for instance, are highly atom-economical in principle as the catalyst is regenerated and does not contribute to waste.

Table 2: Atom Economy Comparison for Esterification Methods

| Reaction Type | Reactants | Products | Byproducts | Atom Economy |

|---|---|---|---|---|

| Fischer Esterification | R-COOH + R'-OH | R-COOR' | H₂O | Moderate |

| Steglich Esterification | R-COOH + R'-OH + DCC | R-COOR' | Dicyclohexylurea (DCU) | Low |

| Transesterification (Enzymatic) | R-COOR'' + R'-OH | R-COOR' | R''-OH | High (depends on acyl donor) |

Sustainable Catalysis and Renewable Feedstock Integration

Sustainable Catalysis: The shift towards sustainable catalysis involves replacing stoichiometric reagents and hazardous catalysts with more environmentally benign alternatives.

Biocatalysis: As mentioned, enzymes like lipases offer a green alternative for ester synthesis. mdpi.com They are biodegradable, operate under mild conditions, and can be immobilized for reuse, enhancing process sustainability.

Heterogeneous Catalysts: Solid acid catalysts (e.g., sulfonated biochar) can replace mineral acids like H₂SO₄ in Fischer-type esterifications. mdpi.com These catalysts are easily separated from the reaction mixture, can be regenerated and reused, and reduce corrosive waste streams.

Renewable Feedstock Integration: Terpenes and terpenoids, the foundational structures for many fragrance molecules including the 2,6,6-trimethylcyclohexene moiety, are naturally abundant renewable resources. royalsocietypublishing.org They are synthesized by plants and can be obtained from agricultural byproducts. royalsocietypublishing.orgbohrium.com The synthesis of this compound starts from ionones or related terpene precursors, which are themselves derived from sources like beta-carotene.

The integration of these renewable feedstocks with green synthetic methods represents a significant step towards a sustainable chemical industry. nrel.gov Metabolic engineering in microorganisms like E. coli and Saccharomyces cerevisiae is an emerging frontier, aiming to produce complex terpenoids directly from simple sugars, offering a sustainable and reliable supply chain independent of petrochemicals or variable plant sources. nih.govnih.gov This bio-based production platform holds immense promise for the future synthesis of specialty chemicals like this compound.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2,6,6 Trimethylcyclohexenemethyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide a complete picture of the atomic connectivity and spatial relationships within 2,6,6-Trimethylcyclohexenemethyl acetate (B1210297).

¹H NMR Spectroscopy : The ¹H NMR spectrum would provide information on the different types of protons and their neighboring environments. Key expected signals include those for the three methyl groups (two geminal and one vinylic), the methylene (B1212753) protons of the cyclohexene (B86901) ring and the exocyclic methylene group, the lone methine proton, and the vinylic proton. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule, including the carbonyl carbon of the acetate group, the quaternary carbons, the methine and methylene carbons of the ring, the vinylic carbons, and the methyl carbons.

Correlation Spectroscopy (COSY) : A COSY experiment would reveal proton-proton couplings within the molecule. nih.govlibretexts.orgwikipedia.org For instance, it would show correlations between the vinylic proton and adjacent methylene protons, as well as between the protons of the exocyclic methylene group and the adjacent methine proton. This helps to piece together the spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC) : An HSQC spectrum correlates directly bonded proton and carbon atoms. hmdb.calibretexts.orgwikipedia.orgnih.govresearchgate.net Each cross-peak in the HSQC spectrum would link a specific proton signal to its attached carbon signal, allowing for the unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY) : A NOESY experiment provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry of the molecule. researchgate.netyoutube.comlibretexts.orglibretexts.org For 2,6,6-Trimethylcyclohexenemethyl acetate, NOESY could reveal through-space interactions between the methyl groups and other protons on the cyclohexene ring, helping to define its conformation.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on general NMR principles, as specific experimental data is not available.)

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from H to C) | Key NOESY Correlations |

| 1 | - | ~135 | H7, H2 | H7, H2, H10 |

| 2 | ~5.4 (t) | ~125 | H7, H4 | H7, H4, H10 |

| 3 | ~1.9 (m) | ~30 | H2, H4 | H2, H4 |

| 4 | ~1.6 (m) | ~25 | H3, H5 | H3, H5 |

| 5 | ~1.4 (m) | ~35 | H4, H10, H11 | H4, H10, H11 |

| 6 | - | ~33 | H5, H10, H11 | - |

| 7 | ~4.0 (d) | ~68 | C1, C2, C6, C9 | H2, H10 |

| 8 | - | ~171 | H7, H9 | - |

| 9 | ~2.0 (s) | ~21 | C8 | H7 |

| 10 | ~1.0 (s) | ~28 | C1, C5, C6, C11 | H2, H5, H11 |

| 11 | ~1.0 (s) | ~28 | C1, C5, C6, C10 | H5, H10 |

| 12 | ~1.7 (s) | ~23 | C1, C2 | H2, H7 |

Quantitative NMR (qNMR) is a precise method for determining the concentration and purity of a substance without the need for a specific reference standard of the analyte itself. mdpi.commdpi.comnih.govsciepub.com By integrating the area of a specific, well-resolved proton signal of this compound and comparing it to the integral of a known amount of an internal standard, the absolute quantity of the compound can be determined. This technique is valuable for quality control in production and for monitoring the progress of reactions involving this compound.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence, confirming its molecular formula as C₁₂H₂₀O₂.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). nih.govscielo.brnih.govresearchgate.net Analyzing the resulting fragment ions helps to deduce the structure of the molecule. For an acetate ester like this, characteristic fragmentation would likely involve the loss of the acetyl group (CH₃CO) or acetic acid (CH₃COOH), as well as fragmentation of the cyclohexene ring.

Table 2: Plausible Mass Spectrometric Fragments of this compound (Note: This table is based on general fragmentation patterns of similar compounds.)

| m/z | Proposed Fragment Structure/Loss |

| 196 | [M]⁺ (Molecular Ion) |

| 153 | [M - CH₃CO]⁺ |

| 136 | [M - CH₃COOH]⁺ |

| 121 | [C₉H₁₃]⁺ (Loss of CH₂OCOCH₃) |

| 93 | [C₇H₉]⁺ (Further fragmentation of the ring) |

| 43 | [CH₃CO]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would show characteristic absorption bands for the different functional groups. nih.govmdpi.comjapsonline.comredalyc.org A strong absorption band around 1740 cm⁻¹ would be indicative of the C=O stretch of the ester group. The C-O stretching vibrations of the ester would appear in the 1250-1000 cm⁻¹ region. The C=C stretching of the cyclohexene ring would be observed around 1650 cm⁻¹. Additionally, various C-H stretching and bending vibrations for the alkyl and vinylic protons would be present.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. nih.govnih.govresearchgate.net The C=C double bond in the cyclohexene ring is expected to show a strong Raman signal. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, are often strong in the Raman spectrum.

Table 3: Key Vibrational Spectroscopy Bands for this compound (Note: This table is predictive and based on typical functional group frequencies.)

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| C=O (Ester) | ~1740 (strong) | ~1740 (weak) | Stretching |

| C-O (Ester) | ~1240, ~1040 (strong) | (medium) | Stretching |

| C=C (Alkene) | ~1650 (medium) | ~1650 (strong) | Stretching |

| C-H (sp²) | ~3020 (medium) | ~3020 (medium) | Stretching |

| C-H (sp³) | ~2960-2850 (strong) | ~2960-2850 (strong) | Stretching |

Identification of Key Functional Groups and Vibrational Modes

Infrared (IR) and Raman spectroscopy are pivotal in identifying the functional groups and characteristic vibrational modes within the this compound molecule. The IR spectrum is particularly informative for revealing the presence of the ester group and the carbon-carbon double bond within the cyclohexene ring.

The most prominent absorption band in the IR spectrum is attributed to the carbonyl (C=O) stretching vibration of the acetate group. This typically appears as a strong, sharp peak in the region of 1735-1750 cm⁻¹. The exact position of this band can be influenced by the molecular environment. The C-O stretching vibrations of the ester linkage also give rise to characteristic bands, usually found in the 1200-1300 cm⁻¹ region.

The presence of the C=C double bond within the cyclohexene ring is confirmed by a stretching vibration that typically occurs around 1640-1680 cm⁻¹. The C-H stretching vibrations of the methyl groups and the cyclohexene ring are observed in the 2850-3000 cm⁻¹ range. Furthermore, C-H bending vibrations for the CH₂ and CH₃ groups provide additional structural confirmation and are typically located in the 1350-1480 cm⁻¹ region.

A summary of the key IR vibrational modes is presented in the table below.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| C=O Stretch | Ester | 1735-1750 |

| C-O Stretch | Ester | 1200-1300 |

| C=C Stretch | Alkene (Cyclohexene) | 1640-1680 |

| C-H Stretch | Alkane/Alkene | 2850-3000 |

| C-H Bend | Alkane | 1350-1480 |

X-ray Crystallography for Solid-State Structural Analysis

As of the current body of scientific literature, no publicly available X-ray crystallographic data for this compound could be identified. While the compound can be isolated as a crystalline solid, its definitive solid-state structure, which would be provided by single-crystal X-ray diffraction, has not been reported.

Should such a study be undertaken, it would provide unequivocal proof of the molecular structure in the solid state. The resulting crystallographic data would yield precise bond lengths, bond angles, and torsion angles, confirming the conformation of the cyclohexene ring and the orientation of the acetate substituent. This would also definitively establish the stereochemistry at the chiral centers, if applicable, and reveal the packing arrangement of the molecules in the crystal lattice. The lack of this data represents a gap in the complete structural elucidation of this compound.

Chiroptical Spectroscopy for Enantiomeric and Diastereomeric Excess Determination (e.g., ECD, ORD)

Given that this compound possesses a chiral center, chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are essential for determining the enantiomeric and diastereomeric excess of its stereoisomers. These techniques measure the differential absorption and rotation of left- and right-circularly polarized light by a chiral molecule.

The ECD spectrum of a chiral compound is highly sensitive to its absolute configuration. Each enantiomer of this compound would produce a mirror-image ECD spectrum. The sign and magnitude of the Cotton effects in the ECD spectrum can be correlated with the spatial arrangement of the chromophores, primarily the carbonyl group of the acetate and the C=C double bond of the cyclohexene ring. By comparing the experimental ECD spectrum of a sample to that of a known standard or to theoretically calculated spectra, the absolute configuration of the dominant enantiomer can be determined.

Similarly, ORD, which measures the change in optical rotation with wavelength, can be used to characterize the enantiomeric composition. The shape of the ORD curve, particularly in the vicinity of an absorption maximum (the Cotton effect), is characteristic of a specific enantiomer.

While the principles of ECD and ORD are well-established for the stereochemical analysis of chiral molecules like this compound, specific experimental data for this compound is not widely reported in the literature. Such studies would be crucial for the synthesis and characterization of enantiomerically pure forms of the compound.

Mechanistic and Kinetic Investigations of 2,6,6 Trimethylcyclohexenemethyl Acetate Transformations

Reaction Mechanism Elucidation through Isotopic Labeling and Kinetic Isotope Effects

Isotopic labeling is a powerful technique for tracing the pathways of atoms through a chemical reaction, providing invaluable insights into reaction mechanisms. wikipedia.orgtib.eu In the context of terpene cyclizations, which are analogous to the transformations of 2,6,6-trimethylcyclohexenemethyl acetate (B1210297), isotopic labeling has been instrumental in deciphering complex reaction cascades. boku.ac.atnih.gov

Studies on the biosynthesis of terpenes often employ substrates labeled with stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C). boku.ac.atrsc.org For instance, in the cyclization of geranyl pyrophosphate, a precursor to many monoterpenes, deuterium labeling has been used to track the stereochemical course of the reaction and identify key intermediates. nih.govwikipedia.org The position of the isotopic label in the final product reveals information about which bonds are broken and formed, and the stereochemistry of these processes. acs.orgnih.gov

A key application of isotopic labeling is the determination of the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orgepfl.ch A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. For C-H bond cleavage, a significant primary KIE (typically kH/kD > 2) is expected. epfl.chresearchgate.net

In the context of terpene cyclization, KIE studies have been used to identify the rate-determining steps. For example, in the formation of various monoterpenes, significant KIEs were observed for deprotonation steps, indicating that these are often rate-limiting. rsc.org The magnitude of the KIE can also provide information about the transition state geometry. wikipedia.org For the transformations of 2,6,6-trimethylcyclohexenemethyl acetate, which likely proceed through carbocationic intermediates, isotopic labeling of the methyl groups or the cyclohexene (B86901) ring could be employed to study potential rearrangement pathways, such as hydride or methyl shifts. iaea.orglibretexts.org

| Isotopic Labeling Application | Information Gained | Analogous System Studied |

| Deuterium (²H) Labeling | Tracing hydrogen migration and stereochemistry of cyclization. iaea.orgchem-station.com | Geranyl pyrophosphate cyclization. nih.gov |

| Carbon-13 (¹³C) Labeling | Following the carbon skeleton rearrangement. | Terpene biosynthesis. boku.ac.at |

| Kinetic Isotope Effect (KIE) | Identifying rate-determining steps (e.g., deprotonation). rsc.org | Pinene synthase reactions. nih.gov |

Detailed Kinetic Studies and Rate Law Determination

The kinetics of the transformations of this compound, particularly its acid-catalyzed cyclization and rearrangement, are crucial for understanding and optimizing reaction conditions. Kinetic studies on the analogous cyclization of pseudoionone (B86502) to α- and β-ionone have revealed that these reactions are often complex, involving multiple steps. tib.euresearchgate.netsemanticscholar.org

The cyclization of pseudoionone is typically catalyzed by strong acids, such as sulfuric acid or phosphoric acid. researchgate.net Kinetic investigations have shown that the reaction often follows a pseudo-first-order rate law with respect to the substrate under conditions where the acid catalyst is in large excess. tib.eu The rate of the reaction is highly dependent on the acid concentration and the temperature.

Rate = k[Substrate][H⁺]ⁿ

Where 'k' is the rate constant, and 'n' is the order of the reaction with respect to the acid catalyst. Detailed kinetic studies would be necessary to determine the precise form of the rate law for the transformations of this compound.

| Kinetic Parameter | Typical Value/Observation in Analogous Systems | Reference |

| Reaction Order (Substrate) | Pseudo-first-order | tib.eu |

| Activation Energy (Ea) | ~65 kJ/mol for the rate-determining step of pseudoionone cyclization. | tib.eu |

| Rate Dependence on Catalyst | Strong dependence on acid concentration. | researchgate.net |

Analysis of Transition State Geometries and Reaction Intermediates

The transformations of this compound are believed to proceed through carbocationic intermediates, which are highly reactive species that dictate the reaction pathway and product distribution. libretexts.orgyoutube.com The initial step in the acid-catalyzed cyclization would involve the protonation of the acetate group, followed by its departure to form a primary carbocation. This carbocation is then poised to undergo cyclization.

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for studying the geometries of transition states and the structures of reaction intermediates that are often too transient to be observed experimentally. e3s-conferences.orgmdpi.comresearchgate.net DFT calculations can provide insights into the energy barriers of different reaction pathways and help to predict the most likely mechanism. e3s-conferences.orgnih.gov

In the analogous cyclization of terpenes, computational studies have been used to model the transition states for various steps, including the initial cyclization and subsequent rearrangements. nih.govnih.gov These studies have shown that the stability of the carbocationic intermediates and the transition states leading to them are highly dependent on the conformation of the molecule. sigmaaldrich.comresearchgate.net For instance, the formation of different cyclic products can be rationalized by considering the relative energies of chair-like and boat-like transition states. sigmaaldrich.com

The key intermediates in the transformation of this compound would be the initial acyclic carbocation, followed by a cyclic tertiary carbocation after the initial ring closure. This cyclic carbocation can then undergo further rearrangements, such as hydride or methyl shifts, or be quenched by a nucleophile to form the final products. youtube.com

| Computational Method | Information Obtained for Analogous Systems | Reference |

| Density Functional Theory (DFT) | Geometries and energies of transition states and intermediates. | e3s-conferences.orgmdpi.comresearchgate.net |

| Ab initio calculations | Elucidation of reaction pathways and energy profiles. | nih.gov |

| Transition State Modeling | Prediction of product selectivity based on transition state energies. | e3s-conferences.org |

Solvent Effects on Reaction Rates and Selectivity

The choice of solvent can have a profound impact on the rate and selectivity of chemical reactions, particularly those involving charged intermediates like carbocations. chemrxiv.orgresearchgate.net In the transformations of this compound, the solvent can influence the stability of the carbocationic intermediates and the transition states leading to them.

Polar protic solvents, such as alcohols, can stabilize carbocations through hydrogen bonding and dipole-dipole interactions, which can affect the reaction rate. acs.org However, these solvents can also act as nucleophiles, leading to the formation of solvolysis products. Polar aprotic solvents, like acetonitrile (B52724) or nitromethane, can also stabilize charged species but are less nucleophilic. Nonpolar solvents, on the other hand, are generally poor at solvating charged intermediates, which can lead to lower reaction rates or favor concerted reaction mechanisms.

In the cyclization of pseudoionone, solvent choice has been shown to influence the product distribution. For example, the use of a miscible solvent like 1-nitropropane (B105015) was employed to study the intrinsic kinetics by overcoming mass transfer limitations present in biphasic systems. tib.eu The selectivity towards different ionone (B8125255) isomers can also be tuned by the solvent system. researchgate.net The ability of the solvent to solvate the developing charge in the transition state plays a crucial role in determining the reaction pathway. chemrxiv.org

| Solvent Type | Effect on Carbocationic Reactions | Expected Impact on this compound Transformations |

| Polar Protic (e.g., alcohols, water) | Stabilizes carbocations; can act as nucleophiles. acs.org | May increase reaction rate but could lead to solvolysis byproducts. |

| Polar Aprotic (e.g., acetonitrile, DMF) | Stabilizes charged intermediates without strong nucleophilicity. researchgate.net | Can enhance reaction rate while minimizing side reactions. |

| Nonpolar (e.g., hexane, toluene) | Poorly solvates charged species. | May slow down reactions proceeding through charged intermediates or favor concerted pathways. |

Computational Chemistry and Theoretical Modeling of 2,6,6 Trimethylcyclohexenemethyl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine the electronic energy and wavefunction of the system, from which various molecular properties can be derived.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry due to its favorable balance of accuracy and computational cost. pinpools.com It is particularly well-suited for studying medium-sized organic molecules like 2,6,6-trimethylcyclohexenemethyl acetate (B1210297). DFT calculations can elucidate a wide range of molecular properties and are instrumental in mapping out potential reaction pathways. evitachem.com

DFT methods are used to optimize the ground-state geometry of the molecule, predicting bond lengths, bond angles, and dihedral angles. From the optimized structure, key electronic properties can be calculated. These properties, often referred to as global reactivity descriptors, help in understanding the chemical behavior of the molecule. chemicalbook.com For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, DFT can be used to model reaction mechanisms, such as the acid-catalyzed cyclization of related terpenes or the enzymatic reactions that might be involved in its biosynthesis or degradation. evitachem.com By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction can be constructed, identifying the rate-determining step. evitachem.com

Table 1: Hypothetical DFT-Calculated Molecular Properties of 2,6,6-Trimethylcyclohexenemethyl Acetate (Note: These values are representative and based on typical results for similar organic molecules calculated at the B3LYP/6-31G(d) level of theory.)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 1.9 D | Influences intermolecular interactions and solubility. |

| Ionization Potential | 8.2 eV | Energy required to remove an electron. |

| Electron Affinity | 0.5 eV | Energy released upon gaining an electron. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energies and properties.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the molecule's dynamic behavior.

For this compound, MD simulations can be employed to explore its conformational landscape. The molecule possesses several rotatable bonds, leading to a large number of possible conformations. MD simulations can sample these conformations, revealing the most populated and energetically favorable shapes the molecule adopts in different environments (e.g., in a vacuum, in water, or at an air-water interface). This is crucial for fragrance molecules, as their shape is a key determinant of how they interact with olfactory receptors.

MD simulations are also powerful for studying intermolecular interactions. For example, they can model how molecules of this compound interact with each other in the liquid phase or how they adsorb onto surfaces. In the context of product formulation, MD can be used to simulate the release of fragrance molecules from a polymer matrix or a microcapsule, providing insights into diffusion coefficients and release profiles.

In Silico Prediction of Spectroscopic Parameters and Spectral Assignment

Computational methods are increasingly used to predict spectroscopic data, which can be invaluable for identifying unknown compounds or for interpreting complex experimental spectra.

For this compound, DFT calculations can predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies can be compared with experimental IR spectra to help assign the observed peaks to specific molecular motions.

Similarly, NMR chemical shifts (¹H and ¹³C) and coupling constants can be calculated. This is particularly useful for complex molecules with many overlapping signals in their experimental NMR spectra. By comparing the computed spectrum with the experimental one, a confident assignment of all signals to the corresponding atoms in the molecule can be achieved. This process often involves calculating the spectra for several possible isomers and conformers to see which one provides the best match with the experimental data.

Table 2: Representative In Silico vs. Experimental NMR Chemical Shift Prediction (Note: This table illustrates the typical accuracy of modern in silico NMR prediction protocols. Experimental values are hypothetical.)

| Atom Position | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Deviation (ppm) |

| C=O (acetate) | 170.5 | 170.2 | +0.3 |

| CH₂-O (acetate) | 68.2 | 67.9 | +0.3 |

| C-1 (ring) | 135.1 | 134.8 | +0.3 |

| C-2 (ring) | 125.8 | 125.4 | +0.4 |

| C-6 (ring) | 34.5 | 34.1 | +0.4 |

| CH₃ (acetate) | 21.3 | 21.1 | +0.2 |

Structure-Activity/Reactivity Relationship Derivations from Computational Data

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties.

Many of these descriptors are derived from computational chemistry calculations. For a fragrance molecule like this compound, a QSAR study could aim to correlate its structural features with its perceived odor intensity or character.

Computational descriptors used in such studies can be categorized as:

Electronic: HOMO/LUMO energies, partial atomic charges, dipole moment.

Steric/Topological: Molecular volume, surface area, shape indices.

Thermodynamic: Heats of formation, solvation energies.

By building a QSAR model for a class of related fragrance compounds, it becomes possible to predict the properties of new, unsynthesized molecules. This predictive capability is highly valuable in the design of new fragrance ingredients, as it allows for the virtual screening of large numbers of candidate molecules, prioritizing the most promising ones for synthesis and experimental testing.

Advanced Applications and Future Research Directions of 2,6,6 Trimethylcyclohexenemethyl Acetate in Chemical Science

Strategic Use as a Chiral Building Block in Natural Product and Pharmaceutical Synthesis

The inherent structural features of the 2,6,6-trimethylcyclohexene ring make it a valuable chiral synthon for the construction of complex molecular architectures. Its stereochemistry can be controlled and manipulated, providing access to specific isomers of larger, biologically active molecules.

Precursor Role in Retinoid and Carotenoid Analogues

The 2,6,6-trimethylcyclohexene ring is the characteristic structural motif of the β-end group of carotenoids and the cyclohexenyl ring of retinoids, including Vitamin A. Consequently, derivatives of this ring system are critical intermediates in the industrial synthesis of these vital compounds. A key intermediate in this context is β-ionone, which features the 2,6,6-trimethyl-1-cyclohexen-1-yl core. The industrial synthesis of β-ionone often commences with citral (B94496) and acetone, which undergo condensation to form pseudoionone (B86502), followed by an acid-catalyzed cyclization to yield a mixture of α- and β-ionone.

The resulting β-ionone serves as a crucial precursor for the synthesis of Vitamin A and other retinoids. These compounds are essential for vision, immune function, and cellular differentiation. Research has also focused on the synthesis of aromatic retinoid analogues for potential applications in cancer chemoprevention and the treatment of skin diseases. google.com Furthermore, the 2,6,6-trimethylcyclohexene moiety has been incorporated into various synthetic retinoid analogues with modified ring systems to explore structure-activity relationships and potentially reduce toxicity. researchgate.net The synthesis of trans-β-carotene, a vital antioxidant and precursor to vitamin A, also utilizes building blocks containing the 2,6,6-trimethylcyclohexene skeleton.

Synthesis of Biologically Active Scaffolds

Beyond retinoids and carotenoids, the 2,6,6-trimethylcyclohexene unit is a foundational scaffold for other biologically active compounds, particularly in the fragrance and flavor industry. The damascones, a group of potent floral and fruity fragrance molecules, are based on this chemical framework. For instance, the synthesis of α-damascone can be achieved through various routes, often involving the manipulation of precursors containing the 2,6,6-trimethylcyclohexene ring, such as α-cyclocitral. nih.gov

The development of novel synthetic routes to these scaffolds is an active area of research. For example, efficient processes for producing α-damascone in high yields with minimal by-products are continually being explored. nih.gov The versatility of the trimethylcyclohexene ring allows for the generation of a wide range of derivatives with diverse sensory and biological properties.

Development in Sustainable Chemical Manufacturing and Bio-based Products

The increasing demand for sustainable and environmentally benign chemical processes has spurred research into bio-based production methods for valuable compounds. The 2,6,6-trimethylcyclohexene moiety, being a component of naturally occurring terpenes, is at the forefront of these efforts.

Biorefinery Integration and Valorization of Terpene Sources

Terpenes, abundantly available from renewable plant sources, represent a key feedstock for biorefineries. The valorization of these terpene streams offers a sustainable alternative to petrochemical-based synthesis. C13-apocarotenoids, which include the ionones and damascones, are naturally derived from the oxidative cleavage of carotenoids in plants. nih.gov

Metabolic engineering and biocatalysis are emerging as powerful tools for the microbial production of these compounds. nih.gov Engineered microbes can be designed to produce specific carotenoids and the enzymes required for their cleavage, leading to the formation of desired C13-apocarotenoids. This approach aligns with the principles of a circular economy, where bio-waste can potentially be used as a fermentation feedstock. The biocatalytic synthesis of β-ionone from β-carotene, for instance, is a promising green alternative to traditional chemical methods. nih.gov

Catalytic Conversion for Industrial Chemical Feedstocks

The catalytic conversion of terpene-derived molecules, including those with the 2,6,6-trimethylcyclohexene skeleton, into platform chemicals and industrial feedstocks is a growing area of interest. While direct catalytic cracking of 2,6,6-trimethylcyclohexenemethyl acetate (B1210297) is not widely documented, research into the transformation of related terpene derivatives provides a basis for future exploration. The development of robust and selective catalysts for the controlled breakdown or functionalization of such molecules could unlock new pathways to valuable chemical intermediates.

Novel Chemical Transformations and Derivatizations of the Trimethylcyclohexene Moiety

The reactivity of the 2,6,6-trimethylcyclohexene ring system allows for a wide range of chemical transformations and derivatizations, leading to the creation of novel compounds with unique properties.

Research in this area includes the synthesis of safranal, the primary aroma compound of saffron, from derivatives of cyclocitral. google.comsielc.com Various synthetic strategies have been explored, highlighting the chemical versatility of the trimethylcyclohexene ring. google.comsielc.comnist.gov Furthermore, the derivatization of β-cyclocitral has been shown to yield compounds with interesting biological activities. nih.gov

Exploration of Emerging Research Areas in Applied Organic Chemistry

The synthesis of 2,6,6-trimethylcyclohexenemethyl acetate and its analogs is increasingly influenced by cutting-edge research in applied organic chemistry. Key areas of exploration include biocatalysis, which leverages enzymes for highly selective transformations, and flow chemistry, which offers enhanced control and efficiency over reaction parameters. These approaches represent a paradigm shift from traditional synthetic methods, offering pathways to greener and more sustainable production of valuable fragrance compounds.

A significant area of advancement is the use of biocatalysis for the synthesis of terpene esters. Lipases, in particular, have emerged as powerful catalysts for the acylation of terpene alcohols. The enzymatic synthesis of fragrance esters is advantageous due to the mild reaction conditions, high selectivity, and the potential to label the products as "natural". researchgate.net Research has demonstrated the successful lipase-catalyzed synthesis of various primary terpenyl acetates, which are structurally analogous to this compound.

For instance, the transesterification of geraniol (B1671447) and citronellol (B86348) with triacetin, catalyzed by Candida antarctica lipase (B570770) B, has been shown to produce high yields of the corresponding acetates. acs.org A study on this reaction highlighted the influence of various parameters, such as temperature and solvent choice, on the conversion efficiency. acs.org Similarly, the enzymatic synthesis of terpinyl acetate has been successfully achieved using Candida rugosa lipase in supercritical carbon dioxide, a green solvent alternative. nih.govnih.gov These studies provide a strong foundation for the development of biocatalytic routes to this compound.

The table below summarizes key findings from research on the lipase-catalyzed synthesis of terpene acetates, offering insights into potential conditions for the synthesis of this compound.

| Terpene Alcohol | Acyl Donor | Lipase Source | Solvent | Temperature (°C) | Conversion Yield (%) | Reference |

| Geraniol | Triacetin | Candida antarctica | n-Hexane | 30-40 | >96 | acs.org |

| Citronellol | Triacetin | Candida antarctica | n-Hexane | 30-40 | >96 | acs.org |

| α-Terpineol | Acetic Anhydride | Candida rugosa | Supercritical CO₂ with n-heptane | 50 | 95.1 | nih.gov |

| Geraniol | Vinyl Acetate | Pseudomonas fluorescens | Solvent-free | 30 | >99 | jst.go.jp |

| Benzyl Alcohol | Vinyl Acetate | Candida antarctica B | Isooctane | 37 | ~90 | mdpi.com |

Flow chemistry is another burgeoning field with significant implications for the synthesis of fragrance molecules like this compound. Continuous flow reactors offer superior control over reaction time, temperature, and mixing, leading to improved yields, purity, and safety. beilstein-journals.org The synthesis of a woody acetate, structurally related to the target compound, has been demonstrated in a biocatalytic flow process. This process involved the cis-selective reduction of a cyclohexanone (B45756) derivative followed by lipase-catalyzed acetylation in a column reactor, achieving a high yield and diastereomeric excess. beilstein-journals.org

Outlook and Grand Challenges in Synthetic Terpene Chemistry

The future of synthetic terpene chemistry, including the production of this compound, is intrinsically linked to the development of more sustainable and efficient synthetic methods. While progress in biocatalysis and flow chemistry is promising, several grand challenges remain.

One of the most significant challenges is achieving high stereoselectivity in the synthesis of complex terpenes. Many fragrance molecules, including potentially this compound, possess multiple chiral centers, and their olfactory properties can be highly dependent on their stereochemistry. Traditional chemical synthesis often produces mixtures of stereoisomers, requiring costly and inefficient separation processes. researchgate.net The development of highly stereoselective catalysts, both chemical and biological, is therefore a critical area of research. Chemoenzymatic strategies, which combine the strengths of chemical and enzymatic catalysis, offer a powerful approach to address this challenge. researchgate.netnih.gov These methods can provide access to enantiomerically pure building blocks that can then be elaborated into the final target molecule. mdpi.com

Another major challenge is the functionalization of the terpene scaffold. The inherent reactivity of certain positions within the terpene core can make selective modification difficult. catalysis.de The development of new catalytic methods that can precisely target specific C-H bonds for functionalization is a key goal. Supramolecular catalysis, which utilizes host-guest chemistry to control reactivity, is an emerging area that could provide solutions to this problem.

Furthermore, the transition to a circular economy necessitates the use of renewable feedstocks. While many terpenes are derived from natural sources, the development of synthetic routes from abundant and renewable starting materials is a long-term goal. mdpi.com This includes the valorization of biomass and the development of new synthetic pathways that are less reliant on petrochemicals.

The table below outlines some of the grand challenges in synthetic terpene chemistry and potential research directions to address them.

| Grand Challenge | Key Research Areas | Potential Impact on this compound Synthesis |

| Stereoselective Synthesis | Development of novel chiral catalysts (chemical and biological), chemoenzymatic synthesis, dynamic kinetic resolution. | Access to specific stereoisomers with desired olfactory properties, avoiding wasteful production of inactive isomers. |

| Selective C-H Functionalization | Homogeneous and heterogeneous catalysis for targeted functionalization, supramolecular catalysis, photoredox catalysis. | More efficient and direct routes to complex terpene structures, reducing the number of synthetic steps. |

| Sustainable Feedstocks | Biocatalytic conversion of biomass, synthesis from renewable platform chemicals, development of green solvents. | Reduced environmental impact and reliance on non-renewable resources for fragrance production. |

| Process Intensification | Flow chemistry, microreactor technology, integrated catalytic processes. | Increased efficiency, safety, and scalability of synthesis, leading to lower production costs. |

Q & A

Q. What are the established synthesis protocols for 2,6,6-Trimethylcyclohexenemethyl acetate?

The compound is synthesized via acetylation of α-cyclogeraniol using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., pyridine). Post-synthesis purification typically involves fractional distillation or column chromatography. Characterization is performed using gas chromatography-mass spectrometry (GC/MS) to confirm molecular weight (MW: 196) and retention indices (RT: 28.02, AI: 1480, KI: 1482) . Nuclear magnetic resonance (NMR) spectroscopy further validates structural features, such as the acetate group and cyclohexene backbone .

Q. How is the molecular structure of this compound determined experimentally?

Single-crystal X-ray diffraction provides definitive structural data, including bond angles (e.g., C1–C2–C8: 124.63°) and hydrogen bonding patterns. For example, crystallographic studies in Acta Crystallographica reveal the chair conformation of the cyclohexene ring and spatial arrangement of methyl groups . Computational tools like density functional theory (DFT) can complement experimental data to predict torsional angles and electronic properties .

Q. What analytical techniques are recommended for identifying this compound in complex mixtures?

GC/MS is the gold standard due to its high sensitivity and specificity. The compound exhibits a base peak at m/z 136 (C9H15O+) and key fragments at m/z 43 (CH3CO+) and 121 (C8H13O+) . High-resolution mass spectrometry (HRMS) and Kovats retention indices (KI: 1482) enhance identification accuracy in essential oil matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data may arise from isomeric impurities or stereochemical variations. Comparative analysis using enantioselective GC columns or chiral shift reagents in NMR can distinguish α- and β-cyclogeranyl acetate isomers . Cross-referencing with X-ray crystallography data (e.g., C–H···O hydrogen bond distances) ensures stereochemical accuracy . Isotopic labeling (e.g., deuterated solvents) may clarify ambiguous proton signals .

Q. What computational approaches optimize reaction conditions for synthesizing derivatives of this compound?

Molecular dynamics simulations can model reaction pathways, such as the acetylation of α-cyclogeraniol, to predict optimal temperatures and catalyst efficiencies. For example, DFT calculations reveal transition-state energies for esterification, guiding solvent selection (e.g., toluene vs. dichloromethane) . Reaction progress is monitored in situ via infrared (IR) spectroscopy to track carbonyl group formation .

Q. How does this compound function in plant-insect ecological interactions?

In chrysanthemum species, this compound acts as a floral volatile attracting pollinators. Researchers use gas chromatography-electroantennography (GC-EAD) to identify bioactive components in insect antennae . Field assays quantify dose-dependent behavioral responses (e.g., Bombus spp. visitation rates), while metabolomic profiling links its concentration to plant defense mechanisms .

Q. What methodologies address low yields in large-scale synthesis?

Yield optimization involves kinetic studies to identify rate-limiting steps (e.g., acetylation efficiency). Design of experiments (DoE) frameworks evaluate variables like catalyst loading (5–20 mol%) and reaction time (2–24 hrs). Process intensification via microwave-assisted synthesis reduces energy consumption and improves purity (>95%) . Scalable purification methods, such as simulated moving bed (SMB) chromatography, are recommended for industrial-grade applications .

Methodological Notes

- Data Presentation : Use tabulated retention indices, spectral fragmentation patterns, and crystallographic coordinates (CIF files) for reproducibility .

- Statistical Validation : Apply ANOVA or principal component analysis (PCA) to compare synthetic batches or ecological datasets .

- Safety Protocols : Follow OSHA guidelines for handling acetylating agents, including fume hood use and emergency eyewash stations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.